molecular formula C11H9NO2 B12664663 Formamide, N-(1-hydroxy-2-naphthyl)- CAS No. 1707-32-0

Formamide, N-(1-hydroxy-2-naphthyl)-

Cat. No.: B12664663
CAS No.: 1707-32-0
M. Wt: 187.19 g/mol
InChI Key: OABQYBOJVJERFD-UHFFFAOYSA-N
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Description

Formamide, N-(1-hydroxy-2-naphthyl)- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a naphthalene ring with a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(1-hydroxy-2-naphthyl)- typically involves the formylation of 1-hydroxy-2-naphthylamine. One common method is the reaction of 1-hydroxy-2-naphthylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process.

Industrial Production Methods: In industrial settings, the production of Formamide, N-(1-hydroxy-2-naphthyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Formamide, N-(1-hydroxy-2-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

Formamide, N-(1-hydroxy-2-naphthyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(1-hydroxy-2-naphthyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

    Formamide: A simpler formamide compound without the naphthalene ring.

    Naphthalene-1-ol: A naphthalene derivative with a hydroxyl group but without the formamide group.

    N-(2-Naphthyl)formamide: A similar compound with the formamide group attached to the 2-position of the naphthalene ring.

Uniqueness: Formamide, N-(1-hydroxy-2-naphthyl)- is unique due to the presence of both the formamide and hydroxyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1707-32-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

N-(1-hydroxynaphthalen-2-yl)formamide

InChI

InChI=1S/C11H9NO2/c13-7-12-10-6-5-8-3-1-2-4-9(8)11(10)14/h1-7,14H,(H,12,13)

InChI Key

OABQYBOJVJERFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)NC=O

Origin of Product

United States

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